molecular formula C11H12ClNO4S B4885530 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone

Cat. No. B4885530
M. Wt: 289.74 g/mol
InChI Key: ZUONJZJJQRUVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrrolidinone derivatives and has been found to exhibit potent inhibitory effects on various enzymes and proteins.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves the inhibition of specific enzymes and proteins, which play a crucial role in various cellular processes. For example, the inhibition of JNK by this compound has been found to reduce the inflammatory response and improve neuronal survival in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in laboratory experiments include its potent inhibitory effects on specific enzymes and proteins, which can help researchers study the underlying mechanisms of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, including:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders.
4. Studies to elucidate the molecular mechanisms underlying the inhibitory effects of this compound on specific enzymes and proteins.
5. Development of new drug delivery systems for this compound to improve its bioavailability and efficacy.
Conclusion:
In summary, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exhibits potent inhibitory effects on specific enzymes and proteins, which play a crucial role in various cellular processes. While there are limitations to its use in laboratory experiments, there are several future directions for research on this compound, which could lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with pyrrolidin-2-one in the presence of a base to yield the final product.

Scientific Research Applications

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent inhibitory effects on several enzymes, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(12)7-10(9)18(15,16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUONJZJJQRUVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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